molecular formula C8H8F3NO3S B14831725 N-(2-Hydroxy-6-(trifluoromethyl)phenyl)methanesulfonamide

N-(2-Hydroxy-6-(trifluoromethyl)phenyl)methanesulfonamide

Katalognummer: B14831725
Molekulargewicht: 255.22 g/mol
InChI-Schlüssel: JIUNHSUWVLMWAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Hydroxy-6-(trifluoromethyl)phenyl)methanesulfonamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a methanesulfonamide group attached to a phenyl ring. This compound is used in various scientific and industrial applications due to its reactivity and stability.

Eigenschaften

Molekularformel

C8H8F3NO3S

Molekulargewicht

255.22 g/mol

IUPAC-Name

N-[2-hydroxy-6-(trifluoromethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C8H8F3NO3S/c1-16(14,15)12-7-5(8(9,10)11)3-2-4-6(7)13/h2-4,12-13H,1H3

InChI-Schlüssel

JIUNHSUWVLMWAB-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)NC1=C(C=CC=C1O)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-6-(trifluoromethyl)phenyl)methanesulfonamide typically involves the reaction of 2-hydroxy-6-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The product is then purified through recrystallization or chromatography to achieve the desired purity level .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Hydroxy-6-(trifluoromethyl)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a nitro group can produce an amine .

Wissenschaftliche Forschungsanwendungen

N-(2-Hydroxy-6-(trifluoromethyl)phenyl)methanesulfonamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(2-Hydroxy-6-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyl and sulfonamide groups can form hydrogen bonds with target proteins, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-Hydroxy-6-(trifluoromethyl)phenyl)methanesulfonamide is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.